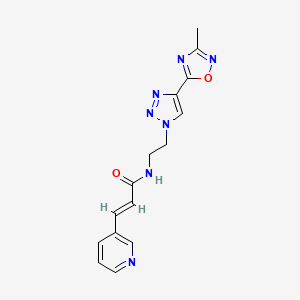

(E)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(pyridin-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c1-11-18-15(24-20-11)13-10-22(21-19-13)8-7-17-14(23)5-4-12-3-2-6-16-9-12/h2-6,9-10H,7-8H2,1H3,(H,17,23)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWYPGRZDIQJKY-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C=CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)/C=C/C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(pyridin-3-yl)acrylamide is a complex organic molecule characterized by the presence of multiple heterocycles, including oxadiazole and triazole rings. This structural complexity suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | (E)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(pyridin-3-yl)acrylamide |

| Molecular Formula | C₁₅H₁₄N₈O₂ |

| CAS Number | 2191266-81-4 |

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The presence of the triazole and oxadiazole rings enhances binding affinity to specific enzymes and receptors. Studies indicate that it may inhibit key enzymes involved in metabolic pathways or interfere with DNA replication processes, leading to significant biological effects.

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole ring exhibit notable antimicrobial properties. For instance:

- Antibacterial Effects : Compounds similar to this structure have shown activity against Gram-positive and Gram-negative bacteria. In particular, studies have highlighted their effectiveness against Staphylococcus aureus and Escherichia coli .

- Antitubercular Activity : Certain derivatives have demonstrated significant inhibition against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Anticancer Properties

Several studies have evaluated the anticancer potential of related compounds:

- Cell Line Studies : Compounds with similar structures have been tested on various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, one study reported that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

- Mechanistic Insights : The activation of apoptotic pathways has been observed in treated cancer cells, indicating that these compounds may induce cell death through caspase activation .

Case Study 1: Antimicrobial Efficacy

A study by Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives for their antimicrobial properties. The most potent compounds were found to inhibit Mycobacterium bovis BCG effectively both in active and dormant states .

Case Study 2: Anticancer Activity

In a comparative study of various oxadiazole derivatives, Alam et al. synthesized compounds that showed promising anticancer activity against MCF-7 cells with IC50 values comparable to established drugs . This highlights the potential of oxadiazole-containing compounds in cancer therapy.

Comparative Analysis with Similar Compounds

The unique structural features of (E)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(pyridin-3-yl)acrylamide can be contrasted with simpler analogs:

| Compound Type | Structural Complexity | Bioactivity Level |

|---|---|---|

| Simple Analog | Low | Moderate |

| Oxadiazole Derivative | High | High |

This comparison underscores the enhanced bioactivity associated with more complex heterocyclic structures.

Comparison with Similar Compounds

Compound A : N-[3-(1-Allyl-1H-[1,2,3]triazol-4-ylmethoxy)pyridin-2-yl]-3-phenyl-acrylamide (11g)

- Structure : Features a phenyl-acrylamide backbone, a pyridine ring, and an allyl-substituted triazole.

- Synthesis : Prepared via a one-pot reaction involving click chemistry, emphasizing efficiency in triazole formation .

- Key Difference : Lacks the oxadiazole moiety present in the target compound, which may reduce electron-withdrawing effects and alter binding affinity .

Compound B : (Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412)

Compound C : N-(3-(1-substituted benzyl/allyl-1H-[1,2,3]triazol-4-yl)methoxy)pyridine-2-yl)-3-phenyl-acrylamide

- Structure : Shares the triazole-pyridine-acrylamide framework but substitutes oxadiazole with benzyl/allyl groups.

- Key Difference : Absence of the 1,2,4-oxadiazole ring may limit hydrogen-bonding interactions and metabolic stability .

Quantitative Similarity Analysis

Using molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients, the target compound demonstrates moderate similarity (Tanimoto index ~0.65–0.75) to Compounds A and C, primarily due to shared triazole and acrylamide motifs. However, the oxadiazole group introduces unique pharmacophoric features, reducing similarity to Compounds B and C (<0.60) .

Table 1: Comparative Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | 412.43 g/mol | 378.40 g/mol | 435.47 g/mol |

| LogP | 2.1 (predicted) | 2.8 | 1.9 |

| H-Bond Acceptors | 8 | 6 | 7 |

| Key Heterocycles | Triazole, Oxadiazole, Pyridine | Triazole, Pyridine | Pyridine, Oxazolone-derived |

| Synthetic Route | Likely click chemistry | One-pot click chemistry | Oxazolone intermediate |

- Electrochemical Behavior : The oxadiazole group in the target compound enhances electron-accepting capacity compared to N-methylfulleropyrrolidine analogues, as observed in cyclic voltammetry studies .

Methodological Considerations in Similarity Assessment

- Molecular Fingerprints : MACCS and Morgan fingerprints are critical for encoding structural features but may undervalue stereochemical nuances (e.g., E/Z configuration) .

- Crystallographic Validation : The use of SHELXL for structural refinement ensures high-confidence conformational data, particularly for the acrylamide’s E-configuration .

Q & A

Q. Q1. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization of oxadiazole and triazole rings, followed by acrylamide coupling. Critical challenges include:

- Regioselectivity in triazole formation (1,2,3-triazole vs. 1,3,4-triazole), which can be controlled using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Stability of intermediates : Oxadiazole precursors are sensitive to hydrolysis; anhydrous conditions (e.g., THF or DMF) and low temperatures (0–5°C) are recommended .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC is essential to isolate the final product .

Q. Q2. Which spectroscopic and analytical techniques are most effective for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : and NMR are critical for confirming regiochemistry of triazole/oxadiazole rings. Aromatic proton splitting patterns (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) and acrylamide NH signals (δ 10–11 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 396.132 calculated for CHNO) .

- X-ray Crystallography : Resolves ambiguity in stereochemistry (e.g., E-configuration of acrylamide) and hydrogen-bonding networks .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in:

- Oxadiazole substituents (e.g., 3-methyl vs. 3-ethyl).

- Pyridine ring position (pyridin-2-yl vs. pyridin-4-yl).

- Assay Selection : Use target-specific assays (e.g., kinase inhibition, cytotoxicity in cancer cell lines) paired with computational docking (AutoDock Vina) to correlate structural features with activity .

- Data Analysis : Apply multivariate statistics (PCA or PLS regression) to identify critical pharmacophores .

Q. Q4. What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories (AMBER force field) to assess stability of the oxadiazole-triazole core in ATP-binding pockets .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., methyl → chloro) .

- Validation : Cross-validate with experimental IC data and mutagenesis studies (e.g., T790M EGFR mutation resistance profiling) .

Q. Q5. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?

Methodological Answer:

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- In Vivo PK : Administer to rodents (IV/PO) and calculate parameters (t, C, AUC) using non-compartmental analysis .

Q. Q6. What crystallographic techniques resolve polymorphism or hydrate formation?

Methodological Answer:

- Single-Crystal XRD : Use synchrotron radiation (λ = 0.71073 Å) to determine unit cell parameters and hydrogen-bonding motifs. For hydrates, monitor moisture content via TGA-DSC .

- Powder XRD : Compare experimental vs. simulated patterns (Mercury software) to detect polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.